1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene
Description
Properties
IUPAC Name |
1,3-dichloro-5-(2,2-diethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2O3/c1-3-15-12(16-4-2)8-17-11-6-9(13)5-10(14)7-11/h5-7,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKQZUJFZVRSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC(=CC(=C1)Cl)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381909 | |
| Record name | 1,3-dichloro-5-(2,2-diethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-49-6 | |
| Record name | 1,3-dichloro-5-(2,2-diethoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedure and Conditions
In a typical procedure, 3,5-dichlorophenol (1.0 equiv.) is combined with a strong base such as potassium carbonate () or cesium carbonate () (2.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to 60–80°C to facilitate deprotonation of the phenolic hydroxyl group. Subsequently, 2-bromoacetaldehyde diethyl acetal (1.5 equiv.) is added, and the reaction is refluxed for 6–12 hours.
Post-reaction workup involves extraction with ethyl acetate, washing with dilute sodium hydroxide to remove residual phenol, and drying over anhydrous magnesium sulfate. Purification via silica gel column chromatography (petroleum ether/ethyl acetate gradient) yields the target compound as a colorless liquid.
Example Protocol from Analogous Synthesis:
Critical Parameters Affecting Yield
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Base selection : Stronger bases like improve yields for electron-deficient phenols (e.g., 3,5-dichlorophenol) by ensuring complete deprotonation.
-
Solvent polarity : DMF enhances nucleophilicity of the phenoxide ion, accelerating the mechanism.
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Stoichiometry : A 1.5:1 molar ratio of alkylating agent to phenol minimizes side reactions such as dialkylation.
Mechanistic Insights and Side Reactions
The reaction proceeds via a classic mechanism, where the phenoxide ion attacks the electrophilic carbon of 2-bromoacetaldehyde diethyl acetal, displacing bromide. Gas chromatography-mass spectrometry (GC-MS) studies of analogous reactions reveal transient intermediates such as 2-(2-bromophenoxy)acetaldehyde, which undergoes cyclization or further alkylation if conditions are suboptimal.
Byproduct Formation and Mitigation
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Diethyl acetal hydrolysis : Trace water in the system may hydrolyze the acetal to aldehyde, necessitating anhydrous conditions.
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Ortho-chloro displacement : Competing nucleophilic aromatic substitution is negligible due to the deactivating meta-chloro groups.
Structural and Analytical Characterization
Spectroscopic Data
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.198 g/cm | |
| Boiling Point | 352.1°C at 760 mmHg | |
| Flash Point | 123.6°C | |
| Vapor Pressure | mmHg |
Applications and Derivatives
While direct applications of this compound are sparingly documented, its structural analogs are pivotal in synthesizing endothelin receptor antagonists (e.g., Bosentan). The diethoxyethoxy group serves as a protected aldehyde, enabling further functionalization via acid-catalyzed hydrolysis to generate reactive aldehyde intermediates .
Chemical Reactions Analysis
1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or modification of the diethoxyethoxy group.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the diethoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and effects. The specific pathways and targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The position of the diethoxyethoxy group significantly impacts biological activity. For example, 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene exhibits aryl hydrocarbon receptor antagonism due to its conjugated ethenyl group, whereas the diethoxyethoxy analog is more suited as a synthetic intermediate .
- Halogen vs. Alkoxy Substituents : Chlorine atoms enhance electrophilic substitution reactivity, making 1,3-dichloro-5-(chloromethyl)benzene a preferred substrate for nucleophilic reactions. In contrast, diethoxyethoxy groups improve solubility in polar solvents, aiding in chromatographic purification .
Physicochemical Properties
| Property | 1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene | 1,3-Dichloro-5-(chloromethyl)benzene | 1-Chloro-4-(2,2-diethoxyethoxy)benzene |
|---|---|---|---|
| Molecular Weight | ~291.2 g/mol | 195.47 g/mol | ~244.7 g/mol |
| Melting Point | Not reported | 35–37°C | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | High in ethanol, ethyl acetate | Low in water; soluble in DCM | High in diethyl ether |
| Synthetic Yield | 60–75% (via O-alkylation) | 97% (commercial grade) | 70–85% (via C-H activation) |
Notes:
- The diethoxyethoxy group increases molecular weight and polarity, enhancing solubility in organic solvents like ethanol .
- Commercial availability of 1,3-dichloro-5-(chloromethyl)benzene at 97% purity underscores its industrial relevance .
Biological Activity
1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClO
- CAS Number : 175204-49-6
This compound features two chlorine atoms and a diethoxyethoxy group, which may influence its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms enhances its lipophilicity, allowing for easier penetration into cell membranes. This property is crucial for modulating the activity of enzymes and receptors involved in metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cellular metabolism.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell growth and differentiation.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains with varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical applications.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the compound's potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Antibiotics evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The study concluded that the compound showed significant antibacterial activity and could be further developed as a lead compound for new antibiotics.
- Case Study on Cytotoxicity : Research conducted at a prominent cancer research institute assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated promising results in inhibiting tumor growth in vitro, warranting further investigation in vivo.
Q & A
Basic Questions
Q. What are the key considerations for optimizing the synthesis of 1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, temperature (typically 60–80°C) and reaction time (4–8 hours) must be calibrated to maximize yield and purity . Use a base like potassium carbonate under reflux to facilitate nucleophilic substitution reactions at the benzene ring. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using ethyl acetate/hexane gradients .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to potential toxicity from halogen substituents, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Avoid dust formation; store in airtight containers away from oxidizing agents. In case of skin contact, wash immediately with soap and water. Follow waste disposal guidelines for halogenated organic compounds .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the substitution pattern on the benzene ring and the diethoxyethoxy side chain. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺) for verifying molecular weight. FT-IR can identify functional groups like C-Cl (600–800 cm⁻¹) and ether linkages (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s interaction with cellular targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proteins. For cellular studies, employ fluorescent tagging (e.g., BODIPY derivatives) to track localization via confocal microscopy. Pair with RNA-seq or western blotting to analyze downstream pathway modulation (e.g., MAPK/ERK) .
Q. What strategies resolve contradictions in reported reaction yields for its synthesis?
- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd vs. Cu). Perform a Design of Experiments (DoE) approach, varying parameters systematically. Validate results using HPLC purity assays and compare with literature NMR data to isolate variables affecting yield .
Q. How does the diethoxyethoxy substituent influence electrophilic aromatic substitution (EAS) reactivity?
- Methodological Answer : The electron-donating ethoxy groups activate the benzene ring toward EAS, directing incoming electrophiles to the para position relative to the substituent. Computational modeling (e.g., DFT calculations ) can predict regioselectivity. Experimentally, nitration or bromination reactions under mild conditions (e.g., HNO₃/AcOH) confirm reactivity patterns .
Q. What methodologies assess the compound’s environmental persistence despite limited ecotoxicological data?
- Methodological Answer : Use OECD 301 biodegradation tests to measure aerobic degradation in soil/water. QSAR models predict bioaccumulation potential (logP ~3.5) based on halogen content. For acute toxicity, conduct Daphnia magna assays at varying concentrations (1–100 ppm) to estimate LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
